3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride
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Overview
Description
3-[(tert-Butyldimethylsilyl)oxy]azetidine hydrochloride is a chemical compound that features an azetidine ring substituted with a tert-butyldimethylsilyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride typically involves the protection of azetidine with a tert-butyldimethylsilyl group. One common method is to react azetidine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butyldimethylsilyl)oxy]azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the silyl protecting group.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of azetidine derivatives without the silyl group.
Scientific Research Applications
3-[(tert-Butyldimethylsilyl)oxy]azetidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride involves its reactivity due to the presence of the silyl group. The silyl group can be easily removed under mild conditions, making the compound a useful intermediate in various chemical reactions. The azetidine ring can participate in nucleophilic and electrophilic reactions, contributing to its versatility in synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-[(tert-Butyldimethylsilyl)oxy]propanal
- tert-Butyldimethylsilanol
- 3-[(tert-Butyldimethylsilyl)oxy]methylazetidine
Uniqueness
3-[(tert-Butyldimethylsilyl)oxy]azetidine hydrochloride is unique due to its azetidine ring structure combined with a silyl protecting group. This combination provides both stability and reactivity, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
2742659-87-4 |
---|---|
Molecular Formula |
C9H22ClNOSi |
Molecular Weight |
223.81 g/mol |
IUPAC Name |
azetidin-3-yloxy-tert-butyl-dimethylsilane;hydrochloride |
InChI |
InChI=1S/C9H21NOSi.ClH/c1-9(2,3)12(4,5)11-8-6-10-7-8;/h8,10H,6-7H2,1-5H3;1H |
InChI Key |
CAXFCDDUOAJHSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CNC1.Cl |
Purity |
95 |
Origin of Product |
United States |
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